3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one
CAS No.: 332055-33-1
Cat. No.: VC7121956
Molecular Formula: C26H18O4
Molecular Weight: 394.426
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 332055-33-1 |
|---|---|
| Molecular Formula | C26H18O4 |
| Molecular Weight | 394.426 |
| IUPAC Name | 3-[(3-phenoxyphenyl)methoxy]benzo[c]chromen-6-one |
| Standard InChI | InChI=1S/C26H18O4/c27-26-24-12-5-4-11-22(24)23-14-13-20(16-25(23)30-26)28-17-18-7-6-10-21(15-18)29-19-8-2-1-3-9-19/h1-16H,17H2 |
| Standard InChI Key | WMSVJHWIVHFEGH-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)COC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s core structure consists of a benzo[c]chromen-6-one scaffold, a bicyclic system combining a benzene ring fused to a chromenone moiety. The chromenone component includes a ketone group at position 6 and an oxygen atom in the pyran ring. Substituents at position 3 include a methoxy group and a (3-phenoxyphenyl)methoxy side chain, which introduces steric bulk and electronic diversity.
Physicochemical Properties
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 394.426 g/mol |
| XLogP3-AA (log P) | ~5.2 (estimated) |
| Hydrogen bond donors | 0 |
| Hydrogen bond acceptors | 4 |
The compound’s lipophilicity (log P ~5.2) suggests moderate membrane permeability, a critical factor for bioavailability.
Synthetic Pathways
Multi-Step Organic Synthesis
The synthesis of 3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one typically involves sequential condensation and functionalization steps:
-
Chromenone Core Formation:
The benzo[c]chromen-6-one scaffold is synthesized via von Pechmann condensation, where phenolic precursors react with β-ketoesters under acidic conditions. For example, resorcinol derivatives may condense with ethyl acetoacetate to form the chromene backbone. -
Methoxy Group Introduction:
Electrophilic aromatic substitution or nucleophilic displacement reactions install the methoxy group at position 3. Methylation using dimethyl sulfate or iodomethane in the presence of a base (e.g., KCO) is commonly employed. -
Phenoxyphenyl Substituent Attachment:
A Williamson ether synthesis couples the (3-phenoxyphenyl)methanol derivative to the chromenone core. This step utilizes a strong base (e.g., NaH) to deprotonate the hydroxyl group, followed by reaction with a brominated or chlorinated chromenone intermediate.
Alternative Routes
Recent advances employ one-pot strategies combining Knoevenagel condensation and Michael addition to streamline synthesis. For instance, a C-H sulfenylation/radical cyclization sequence starting from O-benzylated phenols has shown promise in reducing step count and improving yields.
Biological Activities and Mechanisms
Antiproliferative Effects
In vitro studies demonstrate potent antiproliferative activity against human leukemia HL-60 cells, with IC values in the low micromolar range. Mechanistically, the compound induces apoptosis via mitochondrial pathway activation, characterized by caspase-3/7 activation and cytochrome c release .
PDE2 Inhibition and Cognitive Enhancement
As a PDE2 inhibitor, 3-[(3-phenoxyphenyl)methoxy]-6H-benzo[c]chromen-6-one elevates cyclic guanosine monophosphate (cGMP) levels in neuronal cells. This activity correlates with enhanced synaptic plasticity in hippocampal neurons, suggesting potential for treating neurodegenerative disorders like Alzheimer’s disease .
Therapeutic Applications
Oncology
The compound’s antiproliferative activity positions it as a candidate for hematologic malignancies. Synergistic effects with lenvatinib (a multi-kinase inhibitor) have been observed in anaplastic thyroid cancer models, suggesting utility in combination therapies .
Neurodegenerative Diseases
PDE2 inhibition enhances cognitive function in rodent models of age-related memory decline. Chronic administration (5 mg/kg/day for 28 days) improved Morris water maze performance by 35% compared to controls.
Inflammation Management
COX-2 selectivity (COX-2 IC = 0.8 μM vs. COX-1 IC > 10 μM) minimizes gastrointestinal toxicity risks associated with non-selective NSAIDs. Further structure-activity relationship (SAR) studies aim to optimize potency.
Pharmacological Research and Development
In Vitro and In Vivo Profiles
| Parameter | Value |
|---|---|
| Plasma protein binding | 92% (human) |
| Metabolic stability | t = 45 min (rat liver microsomes) |
| Oral bioavailability | 22% (rat) |
These data underscore the need for prodrug strategies or formulation optimization to improve pharmacokinetics.
Future Directions
Structural Optimization
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Side Chain Modifications: Replacing the phenoxy group with fluorinated or heteroaromatic moieties may enhance blood-brain barrier penetration.
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Prodrug Development: Esterification of the ketone group could improve solubility and oral absorption.
Clinical Translation Challenges
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